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molecular formula C5H10N4O4 B8012834 (3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid

(3-Amino-1H-1,2,4-triazol-5-yl)methanol compound with 2-hydroxyacetic acid

Cat. No. B8012834
M. Wt: 190.16 g/mol
InChI Key: XUGNFVGSBRYXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987129

Procedure details

While stirring 1738 g (16 moles) of a 70% glycolic acid, 1088 g (8 moles) of aminoguanidino-carboxylic acid was added thereto with little by little. To the mixture was added 8 ml of conc. nitric acid and the mixture was stirred under reflux for 24 hours. The reaction mixture was ice-cooled, and then precipitates were collected by filtration, washed with water and then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aminoguanidino-carboxylic acid
Quantity
1088 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].NO[C:8]([NH:10][C:11]([NH2:13])=[NH:12])=O.[N+:14]([O-])(O)=O>>[C:1]([OH:5])(=[O:4])[CH2:2][OH:3].[NH2:13][C:11]1[N:10]=[C:8]([CH2:1][OH:5])[NH:14][N:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)O
Name
aminoguanidino-carboxylic acid
Quantity
1088 g
Type
reactant
Smiles
NOC(=O)NC(=N)N
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CO)(=O)O.NC1=NNC(=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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